molecular formula C20H20N4O3S B2542128 2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1040648-43-8

2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No.: B2542128
CAS No.: 1040648-43-8
M. Wt: 396.47
InChI Key: RSDSENZIGBPSPY-UHFFFAOYSA-N
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Description

2-((4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

This compound belongs to a broader class of chemicals involved in novel synthesis methods for acetamides bearing significant structural moieties. For example, Nguyen et al. (2022) have reported the successful synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as new derivatives through a multi-step process starting from anthranilic acid and aryl isothiocyanates. These derivatives were characterized by IR, 1H-NMR, 13C-NMR, and HR-MS spectra, highlighting their potential for varied biological activities and research applications Nguyen et al., 2022.

Antitumor Activity

Antitumor activities have been explored within similar structural frameworks. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. They found that some derivatives demonstrated broad spectrum antitumor activity, significantly more potent than the control, indicating the potential for these compounds in cancer research Al-Suwaidan et al., 2016.

Antibacterial Activity

Research by Singh et al. (2010) on compounds related to the given chemical structure showed promising antibacterial properties. They synthesized a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-4oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles and found significant antibacterial activity against common pathogens, suggesting potential applications in developing new antimicrobial agents Singh et al., 2010.

Antiproliferative and VEGFR-2 Inhibition

Hassan et al. (2021) investigated the antiproliferative activity of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, which showed higher cytotoxic activity than staurosporine against breast cancer T-47D cell line. Their research on VEGFR-2 inhibitory activity further indicates these compounds' potential in cancer treatment strategies Hassan et al., 2021.

Molecular Docking and Anticancer Potency

Mehta et al. (2019) conducted a study on similar acetamide derivatives, evaluating their antimicrobial and anticancer activities alongside molecular docking studies. Their findings revealed significant antimicrobial activity and anticancer potency, suggesting these compounds' utility in drug design and discovery Mehta et al., 2019.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-6-8-13(9-7-12)15-10-21-27-19(15)23-17(25)11-28-20-22-16-5-3-2-4-14(16)18(26)24-20/h6-10H,2-5,11H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDSENZIGBPSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC4=C(CCCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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